Antiproliferative Potency: Oxazolo[4,5-d]pyrimidine Derivative 8c vs. Doxorubicin in MDA-MB-231 Cells
The piperazine-substituted oxazolo[4,5-d]pyrimidine derivative 8c (4-[5-(4-Chlorophenyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidin-7-yl]piperazin-1-ium trifluoroacetate) demonstrates superior antiproliferative potency compared to the standard chemotherapeutic doxorubicin in the MDA-MB-231 triple-negative breast cancer cell line [1]. This direct head-to-head comparison establishes a quantitative benchmark for the scaffold's cytotoxic potential.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.21 µM |
| Comparator Or Baseline | Doxorubicin: IC50 = 0.36 µM |
| Quantified Difference | 1.7-fold lower IC50 (higher potency) |
| Conditions | MDA-MB-231 triple-negative breast cancer cell line; in vitro cytotoxicity assay |
Why This Matters
This superior potency against a clinically challenging breast cancer subtype supports prioritization of this scaffold for oncology-focused drug discovery programs.
- [1] Velihina, Y., Scattolin, T., Bondar, D., Pil'o, S., Obernikhina, N., Kachkovskyi, O., Semenyuta, I., Caligiuri, I., Rizzolio, F., Brovarets, V., Karpichev, Y., & Nolan, S. P. (2020). Synthesis, in silico and in vitro Evaluation of Novel Oxazolopyrimidines as Promising Anticancer Agents. Helvetica Chimica Acta, 103(12), e2000169. View Source
